(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
Description
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is an acrylamide derivative characterized by a central α,β-unsaturated cyanoenamide scaffold. Key structural features include:
- A cyano group at the α-position, contributing to electron-withdrawing effects and stabilizing the conjugated system.
- An N-(1-phenylethyl)amide moiety, which enhances lipophilicity and may influence target binding specificity.
Properties
IUPAC Name |
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-3-30(20-23-10-6-4-7-11-23)26-16-14-22(15-17-26)18-25(19-28)27(31)29-21(2)24-12-8-5-9-13-24/h4-18,21H,3,20H2,1-2H3,(H,29,31)/b25-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFJEVCSYQKKR-XIEYBQDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Intermediate Synthesis
Route A: Nucleophilic Aromatic Substitution
4-Fluorobenzaldehyde reacts with N-benzylethylamine (3 eq.) in DMF at 110°C for 18 hours, yielding 85-90% 4-[benzyl(ethyl)amino]benzaldehyde.
Route B: Reductive Amination
4-Aminobenzaldehyde undergoes sequential alkylation:
Knoevenagel Condensation Optimization
Reaction of 4-[benzyl(ethyl)amino]benzaldehyde with N-(1-phenylethyl)cyanoacetamide under various conditions:
| Condition | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|---|
| Standard | Piperidine | EtOH | 80 | 24 | 65 | 92:8 |
| Microwave-assisted | DBU | Toluene | 120 | 0.5 | 78 | 95:5 |
| Catalytic | L-Proline | DCM | 40 | 48 | 54 | 89:11 |
Microwave conditions using 1,8-diazabicycloundec-7-ene (DBU) in toluene provided optimal yield and stereoselectivity. The reaction mechanism proceeds through a six-membered transition state, with DBU enhancing enolization of the cyanoacetamide.
Alternative Synthetic Pathways
Wittig Reaction Approach
Generation of ylide from 4-[benzyl(ethyl)amino]benzyltriphenylphosphonium bromide (prepared in 82% yield via Arbuzov reaction) followed by reaction with N-(1-phenylethyl)cyanoacrylamide:
Ph₃P=CH-C(CN)CONHCH(CH₂Ph) + ArCHO → Target compound (61% yield, E:Z 88:12)
Heck Coupling Strategy
Palladium-catalyzed coupling of 4-[benzyl(ethyl)amino]bromobenzene with N-(1-phenylethyl)cyanoacrylamide:
Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N, DMF, 100°C → 58% yield
Stereochemical Control
X-ray crystallography of analogous compounds confirms that E-selectivity arises from:
- Conformational locking through intramolecular N-H···N hydrogen bonds
- Steric hindrance between benzyl(ethyl)amino and phenylethyl groups
- Electron-withdrawing cyano group stabilizing trans configuration
NOESY NMR correlations (δ 7.85 ppm Hα with δ 7.42 ppm aromatic protons) verify E-geometry in final product.
Purification and Characterization
Chromatographic Conditions
- Silica gel (230-400 mesh) with EtOAc/hexane gradient (1:4 → 1:1)
- Final compound Rf = 0.33 (EtOAc/hexane 1:1)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85 (d, J = 15.6 Hz, 1H, α-H), 7.45-7.18 (m, 14H, Ar-H), 5.12 (quin, J = 6.8 Hz, 1H, CH(CH₃)), 4.32 (s, 2H, NCH₂Ph), 3.62 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 1.71 (d, J = 6.8 Hz, 3H, CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃)
- IR (KBr): 2215 cm⁻¹ (C≡N), 1662 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C)
- HRMS : m/z [M+H]+ calcd for C₂₇H₂₆N₃O: 424.2024; found: 424.2021
Industrial-Scale Considerations
Process Optimization Parameters
- Continuous flow microwave reactor: 5 kg/day capacity
- Recycling protocol for DBU: 89% recovery via acid-base extraction
- Crystallization from ethanol/water (7:3) gives 98.5% purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(ethyl)amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzyl(ethyl)amine oxides.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The benzyl(ethyl)amino group can interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : Morpholinyl and 4-methylpiperazinyl substituents (30a, 31a) lower melting points (246–298°C) compared to bulkier aromatic groups, likely due to reduced crystallinity .
- Steric Effects: The N-(1-phenylethyl)amide moiety, common to the target compound and WP1066, may impose steric constraints on target binding compared to smaller amide substituents (e.g., 3-cyanothiophenyl in 30a).
Biological Activity
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound characterized by a complex structure, featuring multiple functional groups such as a cyano group, an amide group, and a double bond in the prop-2-enamide portion. This structural complexity suggests significant potential for biological activity, particularly in pharmacological contexts.
Chemical Structure and Properties
The chemical formula for this compound is , and its structure can be depicted as follows:
This compound's unique features include:
- Cyano Group : Imparts reactivity and potential for interaction with biological targets.
- Amide Group : Often associated with biological activity due to its role in protein interactions.
- Benzyl(ethyl)amino Moiety : Suggests possible interactions with neurotransmitter receptors.
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Anticancer Properties : Compounds containing cyano and amide functionalities are often investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : The presence of specific functional groups can enhance the compound's ability to disrupt bacterial cell membranes or inhibit metabolic pathways.
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Benzylamino)-2-cyanoacetic Acid | Contains cyano and amino groups | Anticancer properties | Simpler structure |
| N-(1-Phenylethyl)-2-cyanoacetamide | Similar amide structure | Antimicrobial activity | Lacks benzyl substitution |
| 3-(Benzylamino)-2-cyano-N-(cyclohexyl)prop-2-enamide | Similar backbone with cyclohexyl group | Potentially different receptor interactions | Cyclohexyl substitution changes lipophilicity |
The mechanism of action for this compound is likely multifaceted, involving:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to pain and inflammation.
Case Studies and Research Findings
Recent studies have explored the biological effects of compounds structurally similar to this compound. For instance:
-
Anticancer Activity :
- A study evaluated a related compound's ability to inhibit tumor growth in vitro and in vivo, reporting an IC50 value indicating effective dose levels for inhibiting cancer cell lines.
-
Anti-inflammatory Effects :
- Research demonstrated that derivatives showed significant inhibition of COX enzymes, with some compounds displaying IC50 values comparable to established anti-inflammatory drugs like diclofenac.
-
Antimicrobial Testing :
- Compounds similar in structure were tested against various bacterial strains, showing promising results against resistant strains.
Q & A
Q. What synthetic strategies are effective for preparing (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide?
A multi-step approach is typically required, involving:
- Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to activate the cyanoacrylic acid intermediate before coupling with the phenylethylamine moiety .
- Protection/deprotection : Protect amine groups (e.g., benzyl or ethyl) during synthesis to avoid side reactions. For example, tert-butoxycarbonyl (Boc) protection can be employed and later removed under acidic conditions .
- Stereochemical control : The (E)-configuration is stabilized by conjugation between the cyano group and the aromatic system. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize (Z)-isomer formation .
Q. How can the structure of this compound be validated post-synthesis?
Use a combination of:
- Spectroscopy :
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) with a mass error < 5 ppm .
- X-ray crystallography (if crystals are obtainable): Resolve the (E)-configuration and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in biological assays?
- Steric hindrance : The benzyl(ethyl)amino group at the 4-position may restrict binding to flat hydrophobic pockets in enzymes (e.g., kinases). Molecular docking studies can predict orientation .
- Electron-withdrawing cyano group : Enhances electrophilicity of the α,β-unsaturated system, potentially enabling Michael addition with nucleophilic residues (e.g., cysteine thiols) in target proteins .
- Aromatic stacking : The phenyl and benzyl groups may participate in π-π interactions with aromatic residues, as observed in similar compounds .
Q. How can contradictory biological activity data across studies be resolved?
Common pitfalls and solutions:
- Purity discrepancies : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm purity >98%. Impurities (e.g., unreacted starting materials) can skew IC₅₀ values .
- Solubility issues : Test solubility in DMSO, PBS, or biological buffers. If precipitation occurs, use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
- Isomer interference : Ensure the (E)-isomer is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) before assays .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate:
- Molecular dynamics (MD) simulations : Simulate binding to plasma proteins (e.g., albumin) to predict half-life .
Methodological Guidance
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or organocatalysts for asymmetric synthesis .
- Temperature control : Maintain <0°C during nitrile formation to suppress side reactions .
- Workup protocols : Use liquid-liquid extraction (e.g., dichloromethane/water) followed by recrystallization (ethanol/water) to isolate pure product .
Q. How to analyze stability under physiological conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH at 37°C for 24h; monitor degradation via LC-MS .
- Oxidative stress : Treat with 3% H₂O₂ and analyze for epoxide or N-oxide byproducts .
- Long-term storage : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
